molecular formula C11H13Cl2NO2 B11173783 2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide

2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B11173783
M. Wt: 262.13 g/mol
InChI Key: NMSAXMYHMLEVQG-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(1-methoxypropan-2-yl)benzamide is a chemical compound that belongs to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 1-methoxypropan-2-amine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities, 2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide is unique due to the presence of the 1-methoxypropan-2-yl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

2,4-dichloro-N-(1-methoxypropan-2-yl)benzamide

InChI

InChI=1S/C11H13Cl2NO2/c1-7(6-16-2)14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

NMSAXMYHMLEVQG-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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